molecular formula C19H26N2 B1235769 Corynan

Corynan

Cat. No. B1235769
M. Wt: 282.4 g/mol
InChI Key: YRMJWKVAHZDIHE-DEYYWGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynan is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

Understanding Corynane Alkaloids

Corynane alkaloids, identified in Rauwolfia caffra leaves, are noteworthy for their diverse structural types, including corynane, sarpagan, and others. These compounds play a pivotal role in the plant's biological activity and potential therapeutic applications (Habib & Court, 1974). Similarly, the optical rotatory dispersion of indole alkaloids, such as those from the corynane type, can be instrumental in determining their absolute stereochemistry, crucial for understanding their biological interactions and potential therapeutic uses (Klyne et al., 1967).

Applications in Biotechnology and Microbiology

Corynebacterium glutamicum, closely related to corynane, is a significant bacterium used in industrial amino acid production. Advances in genetic and metabolic engineering have significantly improved the production capabilities of this bacterium for amino acids, highlighting its crucial role in industrial biotechnology (Jetten & Sinskey, 1995). Additionally, this bacterium has been engineered to produce valuable products like L-glutamate, L-lysine, and carotenoids from non-food-competing feedstocks, showcasing its potential in biorefinery applications (Sgobba et al., 2018).

Corynebacterium in Lipomannan Biosynthesis

Corynebacterium glutamicum plays a vital role in the biosynthesis of lipomannan (LM) and lipoarabinomannan (LAM), essential components of the Corynebacterineae cell wall. Understanding the biosynthesis pathways and identifying key enzymes like the α(1→6) mannopyranosyltransferase MptA in C. glutamicum can offer insights into the cell wall architecture of related pathogens like Mycobacterium tuberculosis. This knowledge is crucial for developing therapeutic strategies against diseases caused by these pathogens (Mishra et al., 2007).

Phytochemical and Pharmacological Research

Corynane derivatives have shown significant pharmacological activities. For instance, Corylin, derived from Psoralea corylifolia L., has demonstrated promising osteogenic activity by triggering osteoblastic differentiation through estrogen and Wnt/β-catenin signaling pathways. This highlights its potential as a novel therapeutic agent for osteoporosis (Yu et al., 2020).

properties

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

(2S,3R,12bS)-2,3-diethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C19H26N2/c1-3-13-11-18-19-16(9-10-21(18)12-14(13)4-2)15-7-5-6-8-17(15)20-19/h5-8,13-14,18,20H,3-4,9-12H2,1-2H3/t13-,14-,18-/m0/s1

InChI Key

YRMJWKVAHZDIHE-DEYYWGMASA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=CC=CC=C4N3

SMILES

CCC1CC2C3=C(CCN2CC1CC)C4=CC=CC=C4N3

Canonical SMILES

CCC1CC2C3=C(CCN2CC1CC)C4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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